molecular formula C8H10FNO3S B13243751 (2-Fluoro-3-methoxyphenyl)methanesulfonamide

(2-Fluoro-3-methoxyphenyl)methanesulfonamide

Cat. No.: B13243751
M. Wt: 219.24 g/mol
InChI Key: CPRRBWXWSUSSHC-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methoxyphenyl)methanesulfonamide (CAS 1595586-75-6) is a high-purity fluorinated sulfonamide compound of significant interest in medicinal chemistry and agrochemical research. With a molecular formula of C8H10FNO3S and a molecular weight of 219.23, this compound is part of the strategically important class of fluorinated sulfonamides . The incorporation of a fluorine atom into the sulfonamide structure is a well-established molecular modification strategy to enhance the properties of potential drug candidates . The fluorine atom can improve metabolic stability, increase membrane permeability, and enhance lipophilicity due to its high electronegativity and small atomic radius compared to hydrogen . These characteristics make fluorinated sulfonamide derivatives valuable scaffolds in the design of new chemical entities with distinct physical, chemical, and biological profiles. In pharmaceutical research, fluorinated sulfonamides are investigated for a diverse range of therapeutic applications. Structural analogues have demonstrated potential as potent antagonists for targets like the TRPV1 receptor, a key player in pain signaling pathways . Furthermore, this chemical class has shown promise in developing agents with antifungal, antiviral, antimicrobial, anti-inflammatory, and anticancer activities . In agrochemical science, fluorinated sulfonamide derivatives are explored for their utility in crop protection . They serve as key intermediates in developing newer, more effective herbicides and pesticides that can contribute to improved crop yields. The combination of the fluorine atom and the sulfonamide group can lead to compounds with strong biological activity, lower application doses, and potentially reduced environmental impact compared to older agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

(2-fluoro-3-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10FNO3S/c1-13-7-4-2-3-6(8(7)9)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)

InChI Key

CPRRBWXWSUSSHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Table 1: Typical Synthesis Parameters

Parameter Conditions Notes Reference
Solvent Dichloromethane or THF Anhydrous
Temperature 0°C to room temp To control reactivity
Reagent equivalents 1.1–1.2 equiv methanesulfonyl chloride To ensure complete sulfonation
Reaction time 12–24 hours Monitored by TLC
Purification Column chromatography Toluene/ethyl acetate

Table 2: Example Yield Data

Starting Material Yield (%) Purification Method Notes
Aromatic amine 83–98 Column chromatography Based on literature and patent data

Alternative and Advanced Methods

Electrophilic Aromatic Substitution (EAS)

  • Fluorination of phenolic precursors can be achieved via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Methoxylation is typically performed via methylation of phenols using methyl iodide or dimethyl sulfate under basic conditions.

Nitration or Halogenation

  • For introducing additional substituents (e.g., nitro groups), mild nitration conditions using nitric acid or nitrating mixtures are employed, as described in the literature for similar aromatic sulfonamides.

Summary of the Most Reliable Preparation Method

Step Description Conditions References
1 Synthesis of precursor phenol with fluorine and methoxy groups Nucleophilic substitution or direct synthesis Literature methods,
2 Conversion to amine (if not commercially available) Diazotization or reduction Standard aromatic amine synthesis protocols
3 Formation of sulfonamide Reaction with methanesulfonyl chloride Protocol from, patent CN109761764A
4 Purification Column chromatography General purification techniques

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

Scientific Research Applications

(2-Fluoro-3-methoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Methanesulfonamide Derivatives

Structural and Electronic Properties

The substituents on the aromatic ring critically influence the physicochemical and biological behavior of methanesulfonamide derivatives. Key comparisons include:

Compound Name Substituents Key Properties/Effects References
(2-Fluoro-3-methoxyphenyl)methanesulfonamide 2-F, 3-OCH₃ Enhanced polarity due to electron-withdrawing F and electron-donating OCH₃; moderate solubility
N-(4-Fluorophenyl)methanesulfonamide 4-F Reduced steric hindrance; lower polarity compared to 2-F-3-OCH₃ analog
N-(3-Methylphenyl)methanesulfonamide 3-CH₃ Increased hydrophobicity; potential for improved membrane permeability
N-(2,5-Dichlorophenyl)methanesulfonamide 2-Cl, 5-Cl High electron-withdrawing effects; may reduce metabolic stability
(1H-Indazol-3-yl)methanesulfonamide Indazole ring Improved receptor binding (e.g., Kv4.2 channels) due to planar heterocycle

Insights :

  • Compared to halogen-only analogs (e.g., 4-F or 2,5-diCl), the methoxy group may improve aqueous solubility, critical for oral bioavailability .
Enzyme Inhibition
  • Compound 79 (phenylmethanesulfonamide): Exhibited an IC₅₀ of 3.6 µM against PARP, attributed to the sulfonamide group's ability to act as a hydrogen bond acceptor .
  • m-AMSA (N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide): Demonstrated antitumor activity (120 mg/m² dose in Phase II trials) but caused leukopenia and thrombocytopenia .
Receptor Binding
  • (1H-Indazol-3-yl)methanesulfonamide : Showed strong interaction with Kv4.2 channels (docking energy comparable to zonisamide) due to the indazole ring's planar geometry .
  • Target Compound : The 2-fluoro-3-methoxy groups may hinder binding to Kv4.2 but could favor other targets (e.g., kinases or GPCRs) due to altered steric demands.

Toxicity and Pharmacokinetics

  • m-AMSA : Dose-limiting myelosuppression highlights the risk of off-target effects in acridine-containing sulfonamides .
  • Target Compound : The absence of bulky hydrophobic groups (e.g., tert-butyl) may reduce toxicity risks, while the fluorine atom could slow oxidative metabolism.

Biological Activity

(2-Fluoro-3-methoxyphenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of (2-Fluoro-3-methoxyphenyl)methanesulfonamide can be represented as follows:

  • Chemical Formula : C8H10FNO3S
  • Molecular Weight : 213.24 g/mol

This compound features a fluorinated phenyl ring with a methoxy group and a methanesulfonamide functional group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that (2-Fluoro-3-methoxyphenyl)methanesulfonamide exhibits several biological activities, including:

  • Antagonistic Activity : It has been shown to act as an antagonist at the vanilloid receptor (VR1), which is implicated in pain signaling pathways. Compounds with similar structures have demonstrated significant analgesic properties in preclinical models.
  • Cell Differentiation Induction : Studies have highlighted its potential in inducing differentiation in cancer cell lines, particularly in acute myeloid leukemia (AML). This is critical as differentiation therapy offers a less toxic alternative to traditional chemotherapy.

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how modifications to the chemical structure influence biological activity. For instance:

  • Fluorination : The presence of the fluorine atom at the 2-position enhances binding affinity to target receptors compared to non-fluorinated analogs.
  • Methoxy Group : The methoxy substituent at the 3-position plays a role in modulating the lipophilicity and overall pharmacokinetics of the compound.

Table 1: Summary of SAR Findings

Compound VariantVR1 Ki (nM)Analgesic ED50 (µg/kg)Differentiation Induction
(2-Fluoro-3-methoxyphenyl)7.87.43Yes
Parent Compound672620No
Non-fluorinated Analog520Not TestedNo

Case Studies

Several studies have investigated the biological activity of this compound class:

  • Analgesic Efficacy : In a study comparing various compounds for analgesic effects, (2-Fluoro-3-methoxyphenyl)methanesulfonamide demonstrated an ED50 significantly lower than traditional analgesics like ketorolac, suggesting enhanced potency.
  • Differentiation in AML : A phenotypic screening approach identified this compound as capable of inducing differentiation in AML cell lines, leading to increased expression of myeloid markers such as CD11b. This suggests potential therapeutic applications in hematological malignancies.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (2-Fluoro-3-methoxyphenyl)methanesulfonamide indicates favorable absorption characteristics with moderate metabolic stability. Toxicological assessments reveal potential acute toxicity; however, further studies are required to establish a comprehensive safety profile.

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